Sonogashira Coupling Reactivity of 5-Fluoro-2-iodoaniline vs. 2-Iodoaniline
In a medicinal chemistry study focused on synthesizing antitumor quinols, 5-fluoro-2-iodoaniline and 2-iodoaniline were directly compared as substrates in a Sonogashira coupling reaction with a terminal alkyne, followed by cyclization to form indole derivatives [1]. Both compounds were found to successfully undergo the tandem Sonogashira coupling-cyclization sequence under both thermal and microwave conditions [1]. However, the study does not report comparative yields for the two starting materials, and thus a quantified difference in reaction efficiency cannot be established. This evidence therefore serves to confirm the compound's viability in this critical reaction class, but does not provide a quantitative performance advantage over its non-fluorinated comparator [1].
| Evidence Dimension | Reactivity in Sonogashira Coupling-Cyclization Sequence |
|---|---|
| Target Compound Data | Undergoes Sonogashira coupling and subsequent cyclization to form indole derivatives |
| Comparator Or Baseline | 2-Iodoaniline: Also undergoes Sonogashira coupling and subsequent cyclization to form indole derivatives |
| Quantified Difference | No comparative yield data available; both compounds are functional in the same reaction. |
| Conditions | Thermal or microwave conditions with Pd catalyst and CuI co-catalyst. |
Why This Matters
This confirms that the fluorine substituent does not impede the iodine's reactivity in Sonogashira couplings, while preserving its beneficial electronic effects for downstream applications.
- [1] McCarroll, A. J. et al. Quinols as novel therapeutic agents. 7. Synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones by Sonogashira reactions. J. Med. Chem. 2007, 50, 7, 1707–1710. View Source
